1-Benzhydryl-3-vinylazetidin-3-ol
Description
1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₆H₁₇NO and a molar mass of 239.31 g/mol . It features an azetidine (4-membered saturated ring) backbone substituted with a benzhydryl (diphenylmethyl) group at position 1 and a hydroxyl group at position 2. Key physicochemical properties include:
- Melting Point: 106°C
- Boiling Point: 353.8±42.0°C (predicted)
- Solubility: Slightly soluble in chloroform and methanol
- Appearance: White to pale-yellow solid
- Safety: Classified as irritating (Risk Code 36/37/38) to eyes, respiratory system, and skin .
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its rigid azetidine scaffold and modifiable functional groups .
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-benzhydryl-3-ethenylazetidin-3-ol |
InChI |
InChI=1S/C18H19NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,17,20H,1,13-14H2 |
InChI Key |
KATLHUVKHYXOCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
Step 1: Formation of Reaction Solution I
Benzhydrylamine is mixed with epoxy chloropropane in a molar ratio typically around 1:1.3, in an organic solvent such as ethanol, methanol, or propanol. The mixture is stirred at 20–25 °C to form the initial reaction solution.Step 2: Formation of Reaction Solution II
The reaction solution I is allowed to react at 0–60 °C (commonly around 27 °C) for 40–50 hours to convert benzhydrylamine into the intermediate state with high conversion (>99%).Step 3: Microreactor Processing
The reaction solution II is pumped into a microchannel flow reactor at flow rates between 1–200 mL/min (optimal 50–70 mL/min), heated to 60–250 °C (commonly 230 °C), and pressurized at 0–2 MPa (preferably 1.8 MPa). The residence time is short (about 1.1–1.8 minutes), allowing complete reaction to form 1-benzhydryl-3-hydroxyazetidine hydrochloride.
Purification
- Concentration under reduced pressure (rotary evaporation) to remove about half the solvent.
- Cooling to 0 °C to induce crystallization.
- Filtration to collect solid.
- Washing with ethyl acetate to purify.
- Drying to obtain white crystalline product.
Yields and Purity
| Parameter | Typical Value |
|---|---|
| Reaction temperature (microreactor) | 230 °C |
| Pressure | 1.8–2.0 MPa |
| Flow rate | 50–70 mL/min |
| Reaction time (batch) | 40–50 hours |
| Yield | 65–77% (varies by scale and solvent) |
| Purity (HPLC) | 99.5–99.7% |
| Product form | White crystalline solid |
Notes on Solvent and Scale
- Solvents used include methanol, ethanol, and propanol, with propanol sometimes providing better yields.
- Larger scale reactions (up to 1500 g benzhydrylamine) have been successfully performed with consistent yields.
- Microreactor technology improves reaction efficiency, reduces energy consumption, and enhances reproducibility compared to traditional reflux methods.
While the above method focuses on the hydroxyazetidine intermediate, the vinyl group introduction typically involves further functionalization such as:
- Vinylation of the hydroxyl group via substitution or elimination reactions.
- Use of vinyl stannanes or vinylboranes in stereoselective coupling reactions (e.g., hydroboration of alkynes followed by transmetallation).
A representative method for vinyl group installation involves hydroboration of alkynes with dicyclohexylborane to form (E)-vinylboranes, which can be converted to vinylstannanes and then coupled to the azetidine core. This method ensures stereoselectivity and high functional group tolerance.
Comparative Analysis of Preparation Methods
| Aspect | Microreactor Flow Method | Traditional Batch Reflux Method |
|---|---|---|
| Reaction time | Minutes (1.1–1.8 min in microreactor) | 40–72 hours |
| Temperature control | Precise, high temperature (up to 230 °C) | Moderate (25–65 °C) |
| Pressure | Controlled (up to 2 MPa) | Atmospheric or reflux pressure |
| Yield | 65–77% | 53–65% |
| Purity | >99.5% | ~97.8% |
| Energy consumption | Lower due to short reaction time | Higher due to prolonged reflux |
| Scalability | High, continuous flow allows large-scale production | Limited by batch size and heat transfer |
| Environmental impact | Reduced solvent loss and emissions | Higher solvent evaporation and waste |
Summary of Research Findings
- The microreactor flow synthesis of 1-benzhydryl-3-hydroxyazetidine hydrochloride is superior in terms of yield, purity, and environmental impact compared to traditional batch methods.
- Reaction parameters such as solvent choice, temperature, pressure, and flow rate critically influence the product quality and yield.
- The vinyl group introduction requires additional stereoselective synthetic steps, often involving hydroboration and organometallic coupling techniques.
- Purification by crystallization and ethyl acetate washing consistently yields high-purity crystalline products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-vinylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, where nucleophiles such as amines or thiols replace the benzhydryl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base in an aprotic solvent like dimethylformamide.
Major Products:
Oxidation: Benzhydryl ketone derivatives.
Reduction: Ethyl-substituted azetidin-3-ol.
Substitution: Various substituted azetidin-3-ol derivatives depending on the nucleophile
Scientific Research Applications
Synthesis and Chemical Properties
1-Benzhydryl-3-vinylazetidin-3-ol can be synthesized through several methods, including the use of reaction solutions involving dimethylaniline and epoxy chloropropane. The process typically involves controlling temperature and pressure to optimize yield and purity. Recent advancements have highlighted methods that achieve yields of 74%-77% with purities exceeding 99% .
2.1. Antimicrobial Activity
One of the most significant applications of 1-benzhydryl-3-vinylazetidin-3-ol is its role as an intermediate in the synthesis of fluoroquinolone antibiotics, particularly delafloxacin. Delafloxacin exhibits broad-spectrum antimicrobial activity against various resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is crucial in treating severe infections such as complicated skin infections and pneumonia .
2.2. Anticancer Potential
Research indicates that derivatives of azetidine compounds, including 1-benzhydryl-3-vinylazetidin-3-ol, exhibit selective cytotoxicity towards cancer cells. For instance, studies have shown that certain azetidine derivatives demonstrate impressive selectivity against human colon carcinoma cells, prompting further exploration into their potential as anticancer agents .
3.1. Mechanisms of Action
The pharmacological characterization of compounds related to 1-benzhydryl-3-vinylazetidin-3-ol suggests various mechanisms of action, including interference with calcium ion regulation in cells. This property is critical in cancer treatment as calcium ions play a vital role in cell proliferation and differentiation .
3.2. In Vivo Studies
In vivo studies have demonstrated the efficacy of azetidine derivatives in reducing tumor growth and enhancing apoptosis in cancer models. These findings support the potential therapeutic applications of 1-benzhydryl-3-vinylazetidin-3-ol in oncology .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1-Benzhydrylazetidin-3-ol Derivatives
Research Findings and Trends
- Medicinal Chemistry : Fluorinated derivatives are prioritized for their metabolic stability, aligning with trends in antipsychotic and anticancer drug development .
- Catalysis : Methoxymethylene-substituted azetidines serve as ligands in asymmetric catalysis due to their chiral centers .
- Material Science: Carboxylic acid derivatives are explored as monomers for thermally stable polymers .
Q & A
Basic Research Questions
Q. What are the primary spectroscopic methods for characterizing 1-Benzhydryl-3-vinylazetidin-3-ol, and how can spectral contradictions be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are foundational for structural elucidation. For example, NMR can resolve stereochemistry at the azetidine ring, while HRMS confirms molecular mass. Contradictions in spectral data (e.g., unexpected coupling constants) should be addressed via computational NMR simulations (DFT-based tools) or X-ray crystallography for absolute configuration validation. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectral libraries .
Q. How can researchers design a reproducible synthesis route for 1-Benzhydryl-3-vinylazetidin-3-ol?
- Methodological Answer : Start with established azetidine ring-forming reactions, such as the Staudinger ketene-imine cycloaddition, and adapt conditions for vinyl group incorporation. Use factorial design to optimize variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial experiment can test interactions between temperature (25–60°C), catalyst (e.g., Pd/C vs. Rh-based), and solvent (THF vs. DCM). Monitor yield and purity via HPLC-MS. Reference CRDC subclass RDF2050112 for reactor design principles .
Q. What analytical techniques are critical for assessing the compound’s purity and stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV/Vis quantify degradation products. Pair with thermogravimetric analysis (TGA) to assess thermal stability. For hygroscopicity, dynamic vapor sorption (DVS) measures moisture uptake. Data contradictions (e.g., TGA stability vs. HPLC degradation) may arise from excipient interactions or photolytic pathways, requiring controlled light-exposure experiments .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in the vinylation of 1-Benzhydryl-azetidin-3-ol?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or COMSOL Multiphysics) map reaction pathways, identifying transition states and energy barriers. For example, compare nucleophilic vinylation (via Grignard reagents) vs. radical-mediated pathways. Validate models using kinetic isotope effects (KIEs) experimentally. AI-driven tools (e.g., neural network force fields) can predict side reactions, such as azetidine ring-opening under acidic conditions .
Q. What experimental strategies mitigate stereochemical inconsistencies during azetidine functionalization?
- Methodological Answer : Use chiral stationary phase HPLC to separate enantiomers and assign configurations via circular dichroism (CD). For kinetic resolution, screen chiral catalysts (e.g., Jacobsen’s salen complexes) in asymmetric vinylation. If contradictions persist (e.g., unexpected diastereomer ratios), apply multivariate analysis (PCA or PLS) to correlate steric/electronic parameters of substituents with stereoselectivity .
Q. How do researchers reconcile conflicting data between theoretical predictions and empirical observations in the compound’s reactivity?
- Methodological Answer : Develop a hybrid framework combining ab initio calculations (e.g., CASSCF for excited states) with empirical kinetic studies. For example, if DFT predicts a low-energy transition state for ring-opening but experiments show stability, investigate solvent effects (e.g., COSMO-RS solvation models) or non-covalent interactions (NCI analysis). Validate with in-situ FTIR monitoring of reaction intermediates .
Q. What advanced separation techniques are optimal for isolating 1-Benzhydryl-3-vinylazetidin-3-ol from complex reaction mixtures?
- Methodological Answer : Employ centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/MeOH/water solvent system for high-resolution separation. Optimize phase ratios using the "Handy" method. For scale-up, reference CRDC subclass RDF2050104 on membrane technologies, such as nanofiltration membranes tuned to the compound’s molecular weight (~300 Da) .
Data Management and Validation
Q. How can AI-driven tools enhance the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Implement AI platforms (e.g., Bayesian optimization) to automate reaction condition screening. For instance, train models on historical data (yield, purity) across variables like catalyst type, solvent polarity, and stoichiometry. Use robotic liquid handlers for high-throughput validation. Address data gaps via transfer learning from analogous azetidine derivatives .
Q. What statistical frameworks are robust for analyzing contradictory stability data across laboratories?
- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-lab variability. Use Cohen’s kappa coefficient to assess inter-rater reliability in degradation product identification. For systematic biases (e.g., HPLC column lot variations), design a nested ANOVA experiment to isolate error sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
